Pentalene, octahydro-

Description

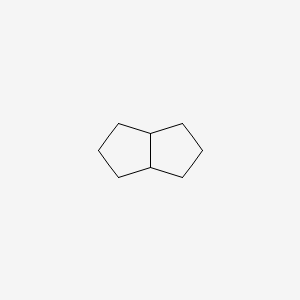

Octahydro-pentalene (C₈H₁₄) is a fully saturated bicyclic hydrocarbon derived from pentalene (C₈H₆) via hydrogenation. Pentalene itself is an antiaromatic molecule with an 8π-electron system, leading to inherent instability and rapid dimerization above 196°C . The octahydro derivative eliminates antiaromaticity by saturating all double bonds, resulting in a stable, non-conjugated structure. Key properties include:

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropentalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBWATHAIVJLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075054, DTXSID601030989 | |

| Record name | Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-72-4, 1755-05-1, 5597-89-7 | |

| Record name | Octahydropentalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentalene, octahydro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Bicyclo(3.3.0)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentalene, octahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Octahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTAHYDROPENTALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3HD5WBY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentalene, octahydro- can be synthesized through the hydrogenation of pentalene. The process involves the addition of hydrogen (H₂) to pentalene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}_8\text{H}_6 + 4\text{H}_2 \rightarrow \text{C}8\text{H}{14} ]

Industrial Production Methods: Industrial production of pentalene, octahydro- follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures efficient conversion of pentalene to its octahydro derivative. The reaction conditions are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Pentalene, octahydro- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.

Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) using halogenating agents like chlorine (Cl₂) or bromine (Br₂).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution under mild heating.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: Chlorine or bromine gas in the presence of light or a catalyst.

Major Products:

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of more saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Introduction to Pentalene, Octahydro-

Pentalene, octahydro- is a bicyclic hydrocarbon characterized by its unique molecular structure, which consists of two fused cyclopentane rings. Its molecular formula is with a molecular weight of approximately 110.1968 g/mol. This compound, also referred to as cis-Bicyclo[3.3.0]octane or cis-Octahydropentalene, exhibits notable stability compared to its unsaturated analogs, making it a subject of interest across various scientific fields.

Applications in Scientific Research

Pentalene, octahydro- has garnered attention in several research domains due to its unique properties:

Materials Science

The compound's saturated nature allows for potential applications in developing novel polymers and materials with specific mechanical properties. Its stability against dimerization at elevated temperatures makes it suitable for high-performance material applications.

Organic Synthesis

Due to its structural characteristics, pentalene, octahydro- serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining stability is crucial for synthesizing complex organic molecules .

Pharmaceutical Research

Research has indicated that pentalene derivatives may exhibit biological activity, making them candidates for drug development. The National Cancer Institute has listed pentalene, octahydro- for evaluation in cancer research programs, highlighting its potential therapeutic applications.

Chemical Behavior Studies

Investigations into the chemical behavior of pentalene, octahydro- contribute to understanding bicyclic hydrocarbons' reactivity and stability. Such studies may provide insights into designing new compounds with tailored properties for specific applications in chemistry and materials science .

Comparative Analysis with Related Compounds

The following table summarizes key features of pentalene, octahydro- compared to related bicyclic hydrocarbons:

| Compound Name | Formula | Key Features |

|---|---|---|

| Pentalene | C8H6 | Antiaromatic; less stable than pentalene, octahydro |

| Dihydropentalene | C8H10 | Unsaturated derivative; more reactive |

| Bicyclo[3.3.0]octane | C8H14 | Structural isomer; saturated hydrocarbon |

| Octahydropentalene | C8H14 | Similar structure; different stereochemistry |

Pentalene, octahydro- stands out due to its saturated nature and resistance to dimerization at higher temperatures compared to its unsaturated counterparts.

Mechanism of Action

The mechanism of action of pentalene, octahydro- involves its interaction with various molecular targets and pathways. Its unique bicyclic structure allows it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Pentalene (C₈H₆)

- Structure : Antiaromatic bicyclic hydrocarbon with conjugated double bonds (8π-electrons) .

- Aromaticity : Strong antiaromaticity (NICS(0) = +22.95 ppm, GIMIC current strength = −17.19 nA T⁻¹) .

- Stability : Thermally unstable; dimerizes readily .

- Applications: Precursor for organometallic complexes (e.g., η⁸-coordination with zirconium or tantalum) .

Key Difference : Octahydro-pentalene lacks antiaromaticity and redox activity, making it unsuitable for electronic applications but more stable .

Dibenzo[a,e]pentalene (DBP)

- Structure : Pentalene core fused with two benzene rings .

- Aromaticity : Reduced antiaromaticity due to π-electron delocalization into benzene rings (NICS(0) = +13.5 ppm) .

- Stability : Kinetically and thermodynamically stable .

- Electronic Properties : Small band gap (~1.5 eV), ambipolar redox behavior (E₁/₂(ox) = +0.5 V, E₁/₂(red) = −1.2 V vs. Fc/Fc⁺) .

- Applications : Organic semiconductors (n-type/p-type transistors) .

Key Difference : DBP retains partial antiaromaticity and semiconductor functionality, unlike octahydro-pentalene .

Dithieno[a,e]pentalene (DTP)

- Structure : Pentalene fused with thiophene rings .

- Aromaticity: Tunable via donor-acceptor (D-A) substituents (NICS(0) ranges from +10 to +15 ppm) .

- Electronic Properties : HOMO/LUMO levels tunable (−5.16 to −3.39 eV and −4.64 to −3.73 eV, respectively) .

- Applications : n-Type semiconductors in thin-film transistors (TFTs) .

Key Difference : DTP’s optoelectronic properties are modifiable, whereas octahydro-pentalene lacks such versatility .

Mirex (C₁₀Cl₁₂)

- Structure : Chlorinated derivative of octahydro-pentalene .

- Properties : High log Kow (5.28), low water solubility (0.07 μg/L) .

- Applications : Historical use as a pesticide and flame retardant .

Key Difference: Mirex’s chlorination confers environmental persistence and toxicity, unlike non-halogenated octahydro-pentalene .

Indenofluorene

- Structure : Linearly fused benzene and cyclopentadiene rings .

- Aromaticity: Non-antiaromatic; extended conjugation enables semiconductor behavior .

- Applications : Organic field-effect transistors (OFETs) .

Key Difference: Indenofluorene’s linear conjugation contrasts with octahydro-pentalene’s saturated bicyclic structure .

Data Tables

Table 1. Structural and Electronic Properties

Table 2. Stability and Reactivity

| Compound | Thermal Stability | Reactivity Notes |

|---|---|---|

| Octahydro-pentalene | High | Inert; no conjugation or redox activity |

| Pentalene | Low | Dimerizes >196°C; sensitive to oxidation |

| Dibenzo[a,e]pentalene | High | Stable under ambient conditions |

| Mirex | Very high | Environmentally persistent; bioaccumulates |

Biological Activity

Pentalene, octahydro- (CAS Number: 694-72-4), also known as bicyclo[3.3.0]octane or octahydropentalene, is a bicyclic hydrocarbon with the molecular formula C₈H₁₄. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential biological activities.

Pentalene, octahydro- can be synthesized through the hydrogenation of pentalene (C₈H₆) using catalysts such as palladium or platinum under high-pressure conditions. This process results in a saturated bicyclic structure that exhibits distinct chemical properties compared to its unsaturated counterparts .

The biological activity of pentalene, octahydro- is primarily attributed to its interaction with various biomolecules. The compound's unique bicyclic structure allows it to participate in specific chemical reactions, influencing biochemical pathways through interactions with enzymes and receptors. Its mechanism of action may involve:

- Enzyme Modulation: Potential inhibition or activation of enzymes involved in metabolic pathways.

- Receptor Interaction: Binding to biological receptors that could modulate physiological responses.

Biological Activity

Research into the biological activity of pentalene, octahydro- has indicated several areas of potential interest:

- Anticancer Activity: Some studies suggest that compounds with bicyclic structures can exhibit anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.

- Antioxidant Properties: The compound may possess antioxidant capabilities, which are beneficial in mitigating oxidative stress-related damage.

- Antimicrobial Effects: Investigations have explored the potential antimicrobial activity of pentalene derivatives against various pathogens.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis | , |

| Antioxidant | Scavenging free radicals | , |

| Antimicrobial | Inhibition of bacterial growth | , |

Case Study 1: Anticancer Potential

A study conducted on various bicyclic compounds, including pentalene derivatives, demonstrated significant anticancer activity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting a promising avenue for drug development .

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant properties of pentalene derivatives showed effective scavenging of DPPH and ABTS free radicals. The IC₅₀ values obtained indicated strong antioxidant potential, making it a candidate for further exploration in oxidative stress-related conditions .

Case Study 3: Antimicrobial Activity

In vitro studies revealed that pentalene derivatives exhibited antimicrobial effects against Gram-positive and Gram-negative bacteria. The compounds were tested for their minimum inhibitory concentrations (MIC), demonstrating effectiveness comparable to established antibiotics .

Q & A

Basic: What are the established synthetic routes for octahydro-pentalene, and how can purity be ensured post-synthesis?

Octahydro-pentalene is typically synthesized via hydrogenation of pentalene (C₈H₆) under controlled pressure and temperature, often using transition metal catalysts like palladium or nickel . Post-synthesis purification involves chromatography (e.g., silica gel) or recrystallization in nonpolar solvents. Purity validation requires gas chromatography-mass spectrometry (GC-MS) and ¹H/¹³C NMR to confirm the absence of residual unsaturated bonds or isomers .

Basic: How can structural isomers of octahydro-pentalene (e.g., cis vs. trans) be distinguished experimentally?

cis-Octahydro-pentalene (CAS 1755-05-1) and trans-isomers exhibit distinct NMR splitting patterns due to differing ring conformations. For example, cis isomers show upfield shifts for axial protons in ¹H NMR, while trans isomers display equivalent proton environments. X-ray crystallography can resolve spatial arrangements definitively .

Basic: What spectral databases provide reliable reference data for octahydro-pentalene?

The EPA/NIH Mass Spectral Database (Volume 1) includes fragmentation patterns for octahydro-pentalene derivatives (e.g., m/z 124 for C₉H₁₆) . Infrared (IR) spectral libraries (e.g., NIST Chemistry WebBook) report C-H stretching vibrations at ~2900 cm⁻¹ for saturated bicyclic systems .

Advanced: How does antiaromaticity in pentalene influence the electronic properties of its octahydro derivative?

Pentalene’s antiaromatic 8π-electron system becomes non-aromatic upon hydrogenation, but residual ring strain in octahydro-pentalene affects reactivity. Computational studies (e.g., B3LYP/6-311++G(d,p)) reveal destabilized HOMO-LUMO gaps (~4.5 eV), making it prone to electrophilic addition. Annelation with aromatic groups (e.g., dibenzopentalenes) stabilizes the core by delocalizing ring currents .

Advanced: What experimental precautions are critical for handling octahydro-pentalene’s thermal instability?

Octahydro-pentalene dimerizes exothermically above 60°C. Storage under inert gas (Ar/N₂) at −20°C and avoidance of light/oxidizers are essential. Differential scanning calorimetry (DSC) can monitor decomposition thresholds, while Schlenk-line techniques prevent atmospheric contamination .

Advanced: How can computational methods resolve contradictions in experimental bond-length data for octahydro-pentalene?

Discrepancies between X-ray crystallography (C–C bonds: 1.37–1.48 Å) and DFT calculations arise from solid-state packing effects. Geometry optimizations using dispersion-corrected functionals (e.g., ωB97XD) improve agreement by accounting for van der Waals interactions .

Advanced: What strategies differentiate between octahydro-pentalene and its bicyclic analogs (e.g., bicyclo[2.2.2]octane)?

Mass spectrometry distinguishes via unique fragmentation pathways: octahydro-pentalene loses ethylene (Δm/z 28), while bicyclo[2.2.2]octane fragments symmetrically. ¹³C NMR also differentiates bridgehead carbons (δ 25–30 ppm for octahydro-pentalene vs. δ 35–40 ppm for bicyclic systems) .

Advanced: What are the key challenges in synthesizing substituted octahydro-pentalene derivatives?

Steric hindrance at bridgehead positions complicates functionalization. Directed C–H activation using palladium catalysts or radical-based methods (e.g., AIBN-initiated bromination) can overcome this. Purity challenges require tandem HPLC-MS for byproduct detection .

Advanced: How does octahydro-pentalene’s strain energy compare to other saturated bicyclic hydrocarbons?

Strain energy calculations (e.g., via group increment theory) estimate ~25 kcal/mol for octahydro-pentalene, higher than bicyclo[2.2.2]octane (~15 kcal/mol) due to smaller bridge angles (85° vs. 109.5°). This impacts reactivity in ring-opening metathesis .

Advanced: How should researchers address contradictory spectral data in published studies on octahydro-pentalene?

Cross-validate findings using orthogonal techniques:

- Combine 2D NMR (e.g., HSQC, COSY) with X-ray for structural confirmation.

- Replicate mass spectra under standardized ionization conditions (e.g., EI at 70 eV).

- Consult multiple databases (e.g., CAS Registry, Reaxys) to identify isomer misassignments .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.